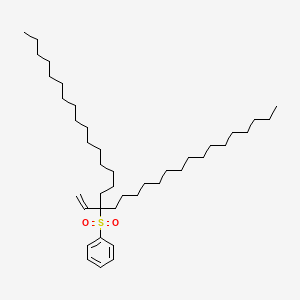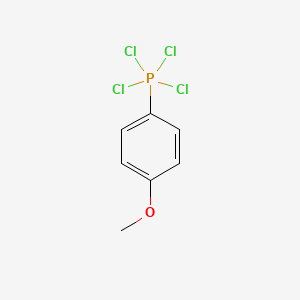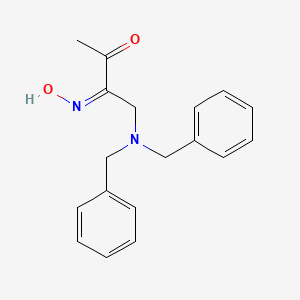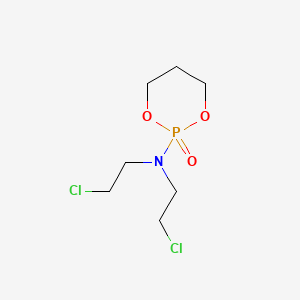![molecular formula C20H18O2 B14500530 2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol CAS No. 63074-85-1](/img/structure/B14500530.png)
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound is a white to off-white solid at room temperature and is soluble in organic solvents such as ethanol, dichloromethane, and benzene . It is primarily used as an intermediate in the synthesis of dyes and photosensitizers .
Métodos De Preparación
The synthesis of 2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol can be achieved through several methods. One common method involves the reaction of aniline and catechol under acidic conditions . This reaction requires heating and proceeds at a relatively slow rate . Industrial production methods often involve similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and efficiency .
Análisis De Reacciones Químicas
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and other bioactive molecules . In the industry, it is utilized in the production of dyes, particularly blue, purple, and red dyes . Additionally, it is used as a photosensitizer in photochemical reactions .
Mecanismo De Acción
The mechanism of action of 2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, which play a crucial role in its biological activity . These reactions can lead to the generation of reactive oxygen species, which can interact with cellular components and induce various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol can be compared with other similar compounds such as 2,4’-methylenediphenol and 2,4’-methylenebis(phenol) . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, 2,4’-methylenediphenol is also used as an intermediate in dye synthesis but may have different solubility and stability properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
63074-85-1 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-[(4-hydroxyphenyl)-(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-14-6-8-15(9-7-14)20(16-10-12-17(21)13-11-16)18-4-2-3-5-19(18)22/h2-13,20-22H,1H3 |
Clave InChI |
CIUSEYRZYNCFHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


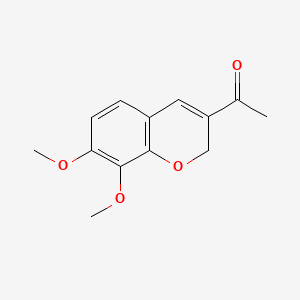

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)

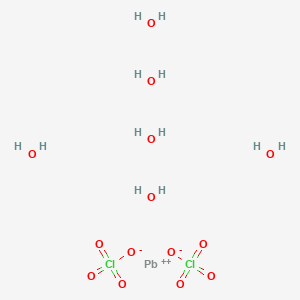
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)
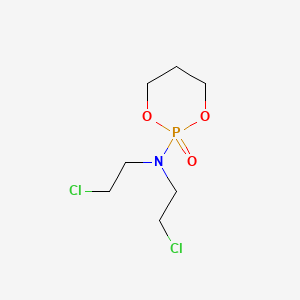
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
